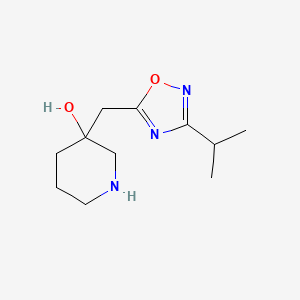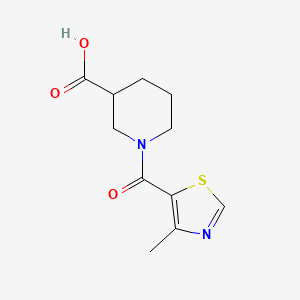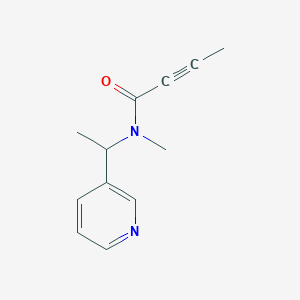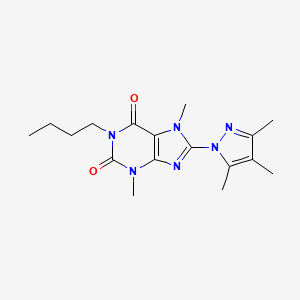![molecular formula C18H16ClN3O4 B2978073 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941978-25-2](/img/structure/B2978073.png)
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess various biochemical and physiological effects, making it an attractive candidate for further research. In
Aplicaciones Científicas De Investigación
Lipogenesis and Triglyceride Accumulation in Macrophages
This compound, also known as GW9662, has been shown to induce lipogenesis and triglyceride accumulation in human THP-1 macrophages. It triggers the expression of PLIN2 via PPARδ, which is a key regulator of lipid metabolism . This application is significant in understanding the metabolic processes within macrophages and could have implications for the study of atherosclerosis and other lipid-related disorders.
PPARγ Antagonism
GW9662 is a well-known antagonist of the PPARγ receptor. This application is crucial in pharmacological research, especially for the development of drugs targeting metabolic diseases like diabetes and obesity. By blocking PPARγ, researchers can study the receptor’s role in these diseases and potentially develop new therapeutic strategies .
Off-Target Effects on PPARδ
Interestingly, GW9662 has profound off-target effects involving PPARδ, which affects macrophage lipid metabolism. This unexpected result highlights the importance of considering off-target effects in drug design and prompts a re-evaluation of studies using GW9662. It also underscores the need for careful experimental design in future research .
Transcriptional Coactivator Interactions
The compound interacts with nuclear receptor coactivator 2, which is a transcriptional coactivator for steroid and nuclear receptors. This interaction is vital for understanding the mechanisms of gene expression regulation and could be leveraged in research focusing on cancer, where steroid receptors often play a significant role .
Mechanism of Action Studies
As a small molecule, GW9662’s mechanism of action involves several targets, including PPARγ and retinoic acid receptor RXR-alpha. Studying its mechanism of action can provide insights into how similar compounds might be used to modulate these receptors in various diseases, including metabolic disorders and certain types of cancer .
Chemical Taxonomy and Structure-Activity Relationship (SAR)
GW9662 belongs to the class of organic compounds known as nitrobenzenes. Its structure-activity relationship (SAR) can be studied to understand how changes in its chemical structure affect its biological activity. This is particularly useful in medicinal chemistry for the design of new drugs with optimized efficacy and reduced side effects .
Direcciones Futuras
The future directions for research on “2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-16-9-8-14(22(25)26)11-15(16)18(24)20-12-4-6-13(7-5-12)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBKUKUZZXGOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2977991.png)

![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B2977995.png)

![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)
![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)
![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)

![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)

![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)

